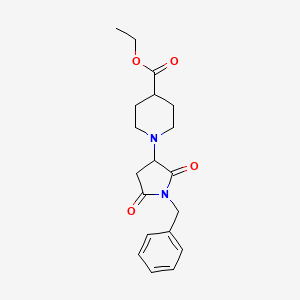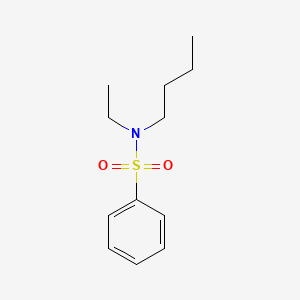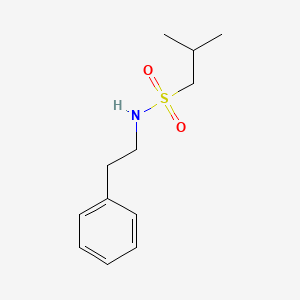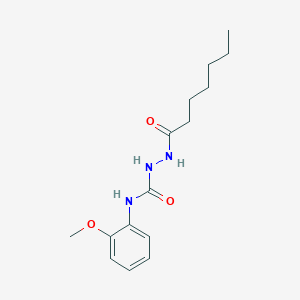![molecular formula C15H22N2O3 B4646770 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4646770.png)
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine is not fully understood, but it is believed to act on a variety of molecular targets. In cancer cells, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation (Li et al., 2018). In neurology, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons (Wang et al., 2016). In psychiatry, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain and improves mood (Zhang et al., 2017).
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to exhibit a range of interesting biochemical and physiological effects. In cancer cells, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to induce apoptosis and inhibit cell proliferation (Li et al., 2018). In neurology, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to improve cognitive function and have neuroprotective effects (Wang et al., 2016). In psychiatry, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to improve mood and reduce anxiety (Zhang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine in lab experiments is that it has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many possible future directions for research on 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine. One area of interest is its potential as a therapeutic agent for cancer, neurology, and psychiatry. Another area of interest is its mechanism of action, which is not fully understood and could be further elucidated through additional research. Additionally, the development of new synthetic methods for 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine could improve its availability and potential for therapeutic use.
Conclusion
In conclusion, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine is a chemical compound that has been widely studied for its potential therapeutic applications in cancer research, neurology, and psychiatry. Its mechanism of action is not fully understood, but it has been found to exhibit a range of interesting biochemical and physiological effects. While there are advantages and limitations to using 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine in lab experiments, there are many possible future directions for research on this compound, including its potential as a therapeutic agent and its mechanism of action.
Applications De Recherche Scientifique
1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and psychiatry. In cancer research, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to inhibit the growth of cancer cells and induce apoptosis (Li et al., 2018). In neurology, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2016). In psychiatry, 1-[2-(2-methoxyphenoxy)propanoyl]-4-methylpiperazine has been studied for its potential as an antidepressant and anxiolytic agent (Zhang et al., 2017).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(15(18)17-10-8-16(2)9-11-17)20-14-7-5-4-6-13(14)19-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMYSDHBAZMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4646691.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)

![ethyl 2-{[(thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4646718.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)

![1-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4646748.png)
![3-(4-butoxyphenyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4646750.png)

![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4646759.png)

![4-(3,4-dimethylphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4646783.png)
![4-chloro-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4646787.png)